![molecular formula C16H20N2O2 B5399874 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5399874.png)
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA(A) receptor, which is the most abundant inhibitory neurotransmitter receptor in the brain. DMCM has been widely used in scientific research to investigate the role of GABA(A) receptors in various physiological and pathological conditions.
作用機序
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one acts as a competitive antagonist of the GABA(A) receptor, which means that it binds to the receptor and prevents the binding of GABA, the natural ligand of the receptor. This leads to a decrease in the inhibitory neurotransmission mediated by the GABA(A) receptor, resulting in an increase in neuronal excitability.
Biochemical and Physiological Effects:
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one has been shown to have several biochemical and physiological effects, including anxiogenic, convulsant, and pro-convulsant effects. It has also been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its anxiogenic effects.
実験室実験の利点と制限
One of the main advantages of using 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one in lab experiments is its potency and selectivity as a GABA(A) receptor antagonist. This makes it a valuable tool for investigating the function of this receptor in various physiological and pathological conditions. However, one of the limitations of using 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one is its potential toxicity, which may limit its use in some experiments.
将来の方向性
There are several future directions for the use of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one in scientific research. One area of interest is the role of GABA(A) receptors in the development and treatment of anxiety disorders, such as post-traumatic stress disorder (PTSD) and generalized anxiety disorder (GAD). Another area of interest is the potential use of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one as a therapeutic agent for alcohol addiction, as it has been shown to reduce alcohol intake in animal models. Additionally, further research is needed to investigate the potential side effects and toxicity of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one, as well as its potential as a diagnostic tool for GABA(A) receptor dysfunction in neurological disorders.
合成法
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one can be synthesized in several ways, but the most commonly used method is the reaction of 4-hydroxycoumarin with 4-methyl-1,4-diazepane-1-carboxaldehyde in the presence of a base catalyst. The product is then purified by column chromatography to obtain pure 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one.
科学的研究の応用
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one has been extensively used in scientific research to investigate the role of GABA(A) receptors in various physiological and pathological conditions such as anxiety, epilepsy, and alcohol addiction. It has been shown to be a potent and selective antagonist of the GABA(A) receptor, which makes it an important tool for studying the function of this receptor in the brain.
特性
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-7-4-8-18(10-9-17)11-13-12-20-15-6-3-2-5-14(15)16(13)19/h2-3,5-6,12H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWJRMWLBSGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

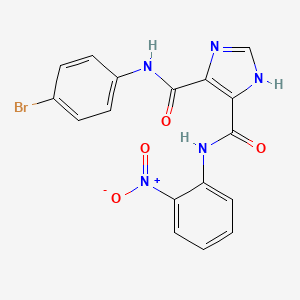
![4-methoxy-3-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5399800.png)
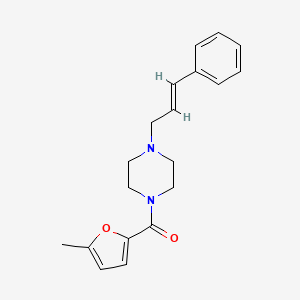
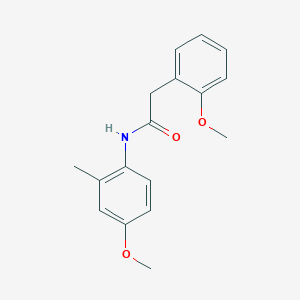
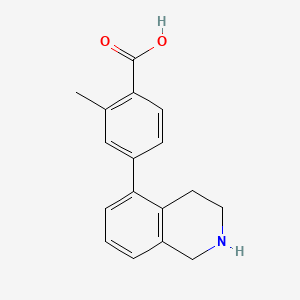
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5399833.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5399843.png)
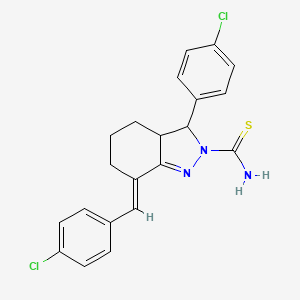
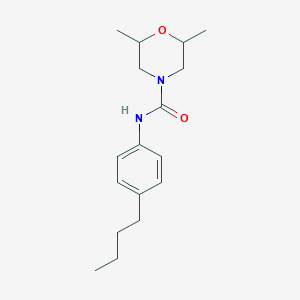
![N-[2-(1H-imidazol-1-yl)benzyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5399859.png)
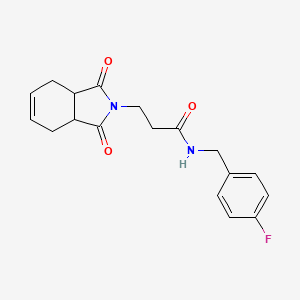
![4-({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5399881.png)
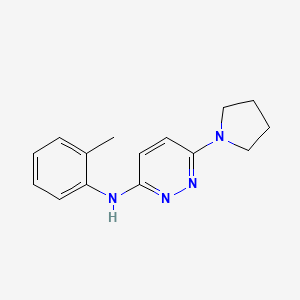
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methylbenzoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5399894.png)